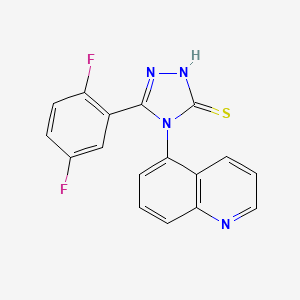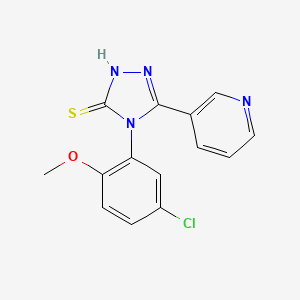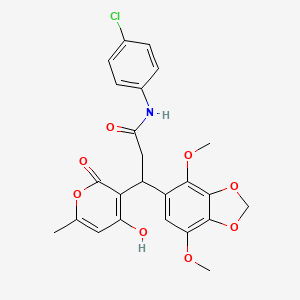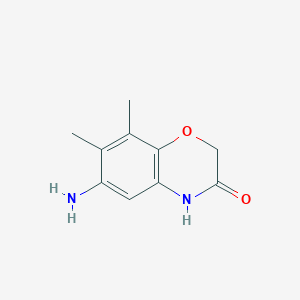![molecular formula C14H17NO6 B14943757 [5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B14943757.png)
[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, a methoxy group, and an isoxazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of methoxy groups through methylation reactions. The isoxazole ring is then synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the methanol group through reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines. These derivatives can have different properties and applications.
科学的研究の応用
Chemistry
In chemistry, [5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of various biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
作用機序
The mechanism of action of [5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- [4,7-Dimethoxy-1,3-benzodioxole]
- [4-Methyl-4,5-dihydro-3-isoxazole]
- [5-Methoxy-1,3-benzodioxole]
Uniqueness
Compared to similar compounds, [5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol stands out due to its combined structural features. The presence of both benzodioxole and isoxazole rings in a single molecule provides unique chemical and biological properties that are not observed in its individual components.
特性
分子式 |
C14H17NO6 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C14H17NO6/c1-7-9(5-16)15-21-11(7)8-4-10(17-2)13-14(12(8)18-3)20-6-19-13/h4,7,11,16H,5-6H2,1-3H3 |
InChIキー |
DHQLZXQDFGHKFF-UHFFFAOYSA-N |
正規SMILES |
CC1C(ON=C1CO)C2=CC(=C3C(=C2OC)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B14943678.png)

![3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943694.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943716.png)

![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943736.png)

![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B14943741.png)
![4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)

![6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B14943767.png)
